Regioisomeric Differentiation: β-Phenyl vs. α-Phenyl Amine Positioning Distinguishes CAS 95898-97-8 from the Lanicemine Scaffold (CAS 61890-25-3)
2-Phenyl-2-(pyridin-2-yl)ethanamine (CAS 95898-97-8) is the β-phenyl regioisomer in which the primary amine is positioned on the carbon alpha to the pyridine ring. Its regioisomer, 1-phenyl-2-(pyridin-2-yl)ethanamine (CAS 61890-25-3, (Rac)-Lanicemine), is the α-phenyl isomer with the amine on the benzylic carbon . This structural difference is reflected in distinct SMILES: NCC(C1=CC=CC=C1)C1=CC=CC=N1 (β-phenyl) versus NC(C1=CC=CC=C1)CC2=NC=CC=C2 (α-phenyl). The InChIKey for CAS 95898-97-8 is ZLAZJIVHGNBAGG-UHFFFAOYSA-N, while CAS 61890-25-3 has InChIKey FWUQWDCOOWEXRY-UHFFFAOYSA-N—confirming they are distinct chemical entities, not synonyms . The α-phenyl regioisomer (racemic lanicemine) has a defined NMDA receptor binding Ki of 0.56–2.1 μM and IC₅₀ values of 4–7 μM (CHO cells) and 6.4 μM (Xenopus oocytes), while the target β-phenyl isomer has no reported NMDA receptor affinity in the peer-reviewed literature, consistent with its distinct pharmacophoric geometry [1].
| Evidence Dimension | Regioisomeric identity: amine position relative to aromatic rings |
|---|---|
| Target Compound Data | β-Phenyl isomer: amine on carbon alpha to pyridine; SMILES NCC(C1=CC=CC=C1)C1=CC=CC=N1; InChIKey ZLAZJIVHGNBAGG-UHFFFAOYSA-N; MW 198.26 |
| Comparator Or Baseline | α-Phenyl isomer (CAS 61890-25-3): amine on benzylic carbon; SMILES NC(C1=CC=CC=C1)CC2=NC=CC=C2; InChIKey FWUQWDCOOWEXRY-UHFFFAOYSA-N; MW 198.26; NMDA Ki 0.56–2.1 μM |
| Quantified Difference | Distinct InChIKeys confirm non-identical structures; NMDA Ki for β-phenyl isomer: no reported affinity vs. α-phenyl Ki 0.56–2.1 μM |
| Conditions | Structural identity confirmed by SMILES, InChIKey, and IUPAC nomenclature comparison; NMDA binding data from patch-clamp electrophysiology and radioligand displacement assays |
Why This Matters
Procuring the wrong regioisomer yields a compound with fundamentally different pharmacophoric geometry—the β-phenyl isomer is not a direct substitute for lanicemine or its racemate in NMDA-targeted assays, and vice versa for KAT inhibitor synthesis.
- [1] Sanacora G, et al. Mol Psychiatry. 2014;19(9):978-85. Table 1: Comparative NMDA channel binding and trapping profiles of lanicemine and ketamine. View Source
